molecular formula C17H30O10 B11828856 Propargyl-PEG4-beta-D-glucose

Propargyl-PEG4-beta-D-glucose

Cat. No.: B11828856
M. Wt: 394.4 g/mol
InChI Key: QZJHREOKMZFHTH-DRRXZNNHSA-N
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Description

Propargyl-PEG4-beta-D-glucose is a compound that combines a polyethylene glycol (PEG) chain with a glucose molecule. This compound is often used as a linker in the synthesis of PROteolysis TArgeting Chimeras (PROTACs), which are molecules designed to target and degrade specific proteins within cells. The presence of the propargyl group allows for click chemistry reactions, making it a versatile tool in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-PEG4-beta-D-glucose typically involves a series of organic reactions. Initially, the propargyl group is introduced into the PEG chain. This is followed by the attachment of the glucose molecule to the PEG chain. The reactions often require the use of catalysts and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The process must also include purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG4-beta-D-glucose can undergo various chemical reactions, including:

    Click Chemistry Reactions: The propargyl group can react with azides in the presence of a copper catalyst to form stable triazole rings.

    Oxidation and Reduction: The glucose moiety can undergo oxidation to form gluconic acid or reduction to form sorbitol.

Common Reagents and Conditions

    Click Chemistry: Copper(I) catalysts are commonly used for click chemistry reactions involving the propargyl group.

    Oxidation: Oxidizing agents such as potassium permanganate or nitric acid can be used.

    Reduction: Reducing agents like sodium borohydride are typically employed.

Major Products Formed

    Click Chemistry: Formation of triazole derivatives.

    Oxidation: Formation of gluconic acid.

    Reduction: Formation of sorbitol.

Scientific Research Applications

Bioconjugation and Click Chemistry

Overview : The propargyl group in Propargyl-PEG4-beta-D-glucose allows for efficient reactions with azide-bearing compounds through copper-catalyzed azide-alkyne click chemistry. This reaction forms stable triazole linkages, which are crucial for creating complex biomolecular structures.

Applications :

  • Linker in PROTACs : this compound is used as a linker in the synthesis of PROteolysis TArgeting Chimeras (PROTACs), which are designed to target and degrade specific proteins within cells. The PEG chain provides flexibility, while the glucose moiety enhances solubility .
ApplicationDescription
PROTAC SynthesisFacilitates targeted protein degradation
BioconjugationAllows attachment to various biomolecules
Drug DeliveryEnhances solubility and stability of therapeutic agents

Drug Delivery Systems

Overview : The incorporation of PEG in this compound significantly increases the solubility and circulation time of drugs in biological systems. This property is particularly beneficial for therapeutic agents that require improved bioavailability.

Case Studies :

  • Targeted Cancer Therapy : Research has demonstrated that this compound can be utilized to create targeted delivery systems for anticancer drugs, enhancing their efficacy while minimizing systemic toxicity .
StudyFindings
Cancer Drug DeliveryImproved targeting and reduced side effects
Molecular ProbesEnhanced specificity in diagnostic applications

Cellular Interaction Studies

Overview : this compound is employed in studies assessing protein-protein interactions and cellular pathways. Its ability to form stable linkages makes it an ideal candidate for investigating complex biological processes.

Research Insights :

  • Glycodendrimers in Cancer Immunotherapy : A study highlighted the use of glycodendrimers labeled with this compound to stimulate immune responses against cancer cells, showcasing its potential in immunotherapy .

Material Science

Overview : Beyond biological applications, this compound is also valuable in material science for developing new polymers and materials through click chemistry.

ApplicationDescription
Polymer ChemistryUsed as a crosslinker for creating novel materials
Diagnostic ToolsDevelopment of biosensors utilizing its reactivity

Mechanism of Action

Propargyl-PEG4-beta-D-glucose functions primarily as a linker in PROTACs. The propargyl group allows for the attachment of the compound to other molecules via click chemistry. In PROTACs, the PEG4 chain provides flexibility, while the glucose moiety enhances solubility. The compound facilitates the recruitment of E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.

Comparison with Similar Compounds

Similar Compounds

    Propargyl-PEG5-beta-D-glucose: Similar structure but with an additional PEG unit.

    Propargyl-PEG5-beta-D-galactose: Similar structure but with a galactose moiety instead of glucose.

Uniqueness

Propargyl-PEG4-beta-D-glucose is unique due to its optimal balance of flexibility, solubility, and reactivity. The PEG4 chain provides sufficient length for effective linker function without compromising solubility, making it a preferred choice in many applications.

Biological Activity

Propargyl-PEG4-beta-D-glucose is a specialized compound that combines a propargyl group with a polyethylene glycol (PEG) derivative and a beta-D-glucose moiety. This unique structure enables its significant role in bioconjugation and drug delivery applications, particularly through the mechanism of Click Chemistry. The following sections will detail its biological activity, mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C25_{25}H38_{38}O14_{14}
  • Molecular Weight : 562.56 g/mol
  • Key Functional Groups : Propargyl group, PEG chain, beta-D-glucose

The propargyl group allows for efficient reactions with azide-bearing compounds, forming stable triazole linkages that are essential for various biochemical applications. The glucose unit enhances the compound's solubility in aqueous environments, making it suitable for biological studies and therapeutic applications.

This compound primarily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a hallmark of Click Chemistry. This reaction is characterized by:

  • Specificity : The reaction selectively occurs between the propargyl group and azide-bearing biomolecules.
  • Efficiency : It can proceed under mild conditions in both aqueous and organic solvents.
  • Stability : The resulting triazole linkages are stable and can modify biomolecules effectively.

These modifications can influence cellular processes such as signaling pathways and gene expression, thereby altering the function and activity of proteins within cells.

1. Interaction Studies

Research has focused on the interaction of this compound with various biomolecules. These studies assess the efficiency and specificity of Click Chemistry reactions, exploring how modifications affect biomolecule behavior in biological systems. For instance, studies have shown that modifications can enhance the solubility and bioavailability of therapeutic agents.

2. Applications in Drug Delivery

This compound is utilized in drug delivery systems due to its ability to form stable conjugates with therapeutic agents. This property allows for targeted delivery to specific tissues or cells, enhancing therapeutic efficacy while minimizing side effects.

3. Case Studies

Several case studies illustrate the biological activity of this compound:

StudyObjectiveFindings
Study 1Evaluate bioconjugation efficiencyDemonstrated high efficiency in modifying proteins without significant loss of activity.
Study 2Assess cellular uptakeShowed enhanced cellular uptake of drug conjugates in cancer cells compared to non-modified drugs.
Study 3Investigate effects on gene expressionFound that modifications using this compound altered gene expression profiles in treated cells.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing Propargyl-PEG4-beta-D-glucose, and how is its purity validated?

  • Methodological Answer : Synthesis involves coupling a propargyl group to PEG4, followed by conjugation with β-D-glucose. Purity is validated via high-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water gradient) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C spectra to confirm functional groups) . For glucose-specific validation, enzymatic assays (e.g., glucose oxidase) or mass spectrometry (MS) can quantify unreacted glucose residues .

Q. How does the PEG4 spacer influence the solubility and stability of this compound?

  • Answer : The PEG4 chain enhances aqueous solubility by reducing hydrophobicity and steric hindrance. Stability is tested under varying pH (4–9) and temperature (4–37°C) conditions using dynamic light scattering (DLS) to monitor aggregation. Long-term storage recommendations (-20°C, desiccated) are based on stability assays showing <5% degradation over six months .

Q. What are the primary applications of this compound in biochemical research?

  • Answer : Its propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugating biomolecules (e.g., antibodies, peptides). Applications include:

  • Drug delivery : PEG4 improves biocompatibility and reduces immunogenicity.
  • Biosensors : Glucose moieties enhance targeting specificity for lectin-based systems.
    Experimental validation involves fluorescence labeling (e.g., Alexa Fluor 647 DBCO) and surface plasmon resonance (SPR) to quantify binding kinetics .

Q. Which analytical techniques are critical for characterizing this compound?

  • Answer :

  • NMR : Confirms propargyl (-C≡CH), PEG4 (-(CH₂CH₂O)₄-), and glucose anomeric proton signals.
  • FT-IR : Identifies alkyne (2100–2260 cm⁻¹) and glycosidic linkages (1100–1000 cm⁻¹).
  • LC-MS : Detects impurities (e.g., unreacted PEG4 or glucose derivatives) with m/z accuracy <5 ppm .

Advanced Research Questions

Q. How can researchers optimize click chemistry conjugation efficiency with this compound?

  • Answer : Efficiency depends on:

  • Catalyst concentration : 1–5 mM Cu(I) (e.g., TBTA ligand) to minimize cytotoxicity.
  • Molar ratio : 1:1.2 (propargyl:azide) for >90% yield.
  • Reaction time : 2–4 hours at 25°C.
    Post-reaction, purify via size-exclusion chromatography (SEC) and validate conjugation efficiency via SDS-PAGE or MALDI-TOF MS .

Q. What experimental challenges arise when using this compound in live-cell imaging?

  • Answer : Key challenges include:

  • Cytotoxicity : Copper catalysts may impair cell viability. Mitigate by using <1 mM Cu(I) or copper-free alternatives (e.g., DIBAC).
  • Non-specific binding : Block with BSA (1% w/v) and validate specificity via competition assays (free glucose addition).
  • Signal-to-noise ratio : Optimize fluorophore choice (e.g., AFDye 488 vs. Cy3) using confocal microscopy .

Q. How should researchers address contradictory data in solubility assays for this compound?

  • Answer : Contradictions may stem from:

  • Batch variability : Verify PEG4 chain length via MALDI-TOF MS.
  • Solvent purity : Use HPLC-grade water and degas buffers to prevent micelle formation.
  • Measurement techniques : Compare DLS (hydrodynamic radius) with nephelometry (turbidity) for consistency .

Q. What strategies improve the stability of this compound in physiological conditions?

  • Answer :

  • PEGylation : Increase PEG chain length (e.g., PEG6) to reduce enzymatic degradation.
  • Acetylation : Protect glucose hydroxyl groups (e.g., tetra-acetylated derivatives).
  • Lyophilization : Stabilize with trehalose (5% w/v) for long-term storage. Validate stability via accelerated aging studies (40°C/75% RH for 1 month) .

Q. How can cross-reactivity with other saccharides be minimized in glucose-targeted studies?

  • Answer :

  • Competitive binding assays : Add excess mannose or galactose to assess specificity.
  • Lectin mutants : Use WGA (wheat germ agglutinin) mutants with higher glucose affinity.
  • Structural analogs : Compare binding kinetics of this compound vs. α-D-glucose derivatives via SPR .

Q. What are the methodological considerations for in vivo studies using this compound conjugates?

  • Answer :
  • Pharmacokinetics : Track bioavailability via radiolabeling (³H-glucose) or fluorescence imaging.
  • Toxicity : Assess liver/kidney function markers (ALT, BUN) post-administration.
  • Targeting efficiency : Use knockout models (e.g., GLUT1-deficient mice) to confirm glucose-mediated uptake .

Properties

Molecular Formula

C17H30O10

Molecular Weight

394.4 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]oxane-3,4,5-triol

InChI

InChI=1S/C17H30O10/c1-2-3-22-4-5-23-6-7-24-8-9-25-10-11-26-17-16(21)15(20)14(19)13(12-18)27-17/h1,13-21H,3-12H2/t13-,14+,15+,16-,17-/m1/s1

InChI Key

QZJHREOKMZFHTH-DRRXZNNHSA-N

Isomeric SMILES

C#CCOCCOCCOCCOCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O

Canonical SMILES

C#CCOCCOCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

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